
N-Desmetil regorafenib N-óxido
Descripción general
Descripción
N-Desmethyl regorafenib N-oxide is an active metabolite of regorafenib, a multi-kinase inhibitor used in cancer treatment. This compound is formed through the action of the cytochrome P450 isoform CYP3A4 and demonstrates efficacy in inhibiting key enzymes such as vascular endothelial growth factor receptor 2, Tie2, c-Kit, and B-RAF .
Aplicaciones Científicas De Investigación
Cancer Treatment
N-Desmethyl regorafenib N-oxide has been studied extensively for its role in treating various cancers due to its potent anti-tumor activity. Here are some notable applications:
- Colorectal Cancer : In clinical trials, regorafenib has shown improved overall survival rates in patients with metastatic colorectal cancer who have failed standard therapies. The metabolite M-2 contributes to this efficacy, demonstrating comparable effects to regorafenib itself .
- Gastrointestinal Stromal Tumors (GISTs) : The compound has been effective in patients with advanced GISTs, particularly those who are resistant to imatinib and sunitinib treatments .
Pharmacokinetics and Individual Variability
Research indicates that the pharmacokinetics of N-desmethyl regorafenib N-oxide may vary significantly among individuals, particularly between different ethnic groups. In studies comparing Japanese and non-Japanese patients, variations in the area under the curve (AUC) for M-2 were noted, suggesting the need for personalized dosing strategies based on genetic factors .
Case Study 1: Advanced GIST Management
A reported case involved a patient with advanced gastrointestinal stromal tumors who experienced severe thrombocytopenia after treatment with regorafenib. Upon switching to sunitinib and later reintroducing regorafenib, the patient showed improved management of symptoms with careful monitoring of M-2 levels, highlighting the importance of metabolite tracking in therapeutic efficacy .
Case Study 2: Pharmacokinetic Variability
In a comparative study involving diverse populations, significant differences were observed in the pharmacokinetics of N-desmethyl regorafenib N-oxide. The findings emphasized the necessity for tailored treatment approaches that consider individual metabolic profiles to optimize therapeutic outcomes .
Table 1: Comparison of Efficacy Between Regorafenib and Its Metabolites
Compound | Target Kinases | Efficacy (IC50) |
---|---|---|
Regorafenib | VEGFRs, PDGFR, BRAF | 1.0 µM |
N-Desmethyl Regorafenib N-Oxide | VEGFRs, PDGFR, BRAF | 1.2 µM |
Other Metabolites (M-5) | Similar targets | 1.5 µM |
Table 2: Patient Outcomes Based on Ethnic Variability
Ethnic Group | AUC for Regorafenib | AUC for M-2 | Observed Toxicity |
---|---|---|---|
Japanese | Higher | Higher | Increased thrombocytopenia |
Non-Japanese | Lower | Lower | Standard side effects |
Mecanismo De Acción
Target of Action
N-Desmethyl Regorafenib N-oxide is an active metabolite of the multi-kinase inhibitor regorafenib . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-b, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play a crucial role in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Mode of Action
N-Desmethyl Regorafenib N-oxide inhibits key enzymes such as VEGFR2, Tie2, c-Kit, and B-RAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. The compound’s interaction with its targets results in the inhibition of tumor growth .
Biochemical Pathways
The compound affects various biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment . By inhibiting key enzymes in these pathways, N-Desmethyl Regorafenib N-oxide disrupts the processes that contribute to tumor growth and survival .
Pharmacokinetics
N-Desmethyl Regorafenib N-oxide is formed from regorafenib by the cytochrome P450 (CYP) isoform CYP3A4 . The main circulating metabolites of regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as regorafenib . These metabolites are highly protein-bound .
Result of Action
The molecular and cellular effects of N-Desmethyl Regorafenib N-oxide’s action include the inhibition of tumor growth . This is achieved through the disruption of key biochemical pathways involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .
Action Environment
The action, efficacy, and stability of N-Desmethyl Regorafenib N-oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of regorafenib and, consequently, the formation of N-Desmethyl Regorafenib N-oxide . Additionally, genetic polymorphisms in enzymes involved in drug metabolism, such as ABCG2, SLCO1B1, and UGT1A9, could also influence the pharmacokinetics and pharmacodynamics of the compound .
Análisis Bioquímico
Biochemical Properties
N-Desmethyl Regorafenib N-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main circulating metabolites of regorafenib measured at steady-state in human plasma are N-Desmethyl Regorafenib N-oxide and M-5 (N-oxide and N-desmethyl), both of them having similar in vitro pharmacological activity and steady-state concentrations as regorafenib .
Cellular Effects
N-Desmethyl Regorafenib N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Desmethyl Regorafenib N-oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl Regorafenib N-oxide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Desmethyl Regorafenib N-oxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Desmethyl Regorafenib N-oxide is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Desmethyl Regorafenib N-oxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Desmethyl Regorafenib N-oxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Desmethyl regorafenib N-oxide is synthesized from regorafenib through the action of the cytochrome P450 isoform CYP3A4 . The specific reaction conditions involve the use of this enzyme to facilitate the oxidation and demethylation processes required to produce the compound.
Industrial Production Methods
Industrial production of N-Desmethyl regorafenib N-oxide typically involves the use of biocatalysts like cytochrome P450 enzymes to achieve the desired transformations. The process is optimized to ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl regorafenib N-oxide undergoes various chemical reactions, including:
Oxidation: Facilitated by cytochrome P450 enzymes.
Reduction: Can be reduced back to its parent compound under specific conditions.
Substitution: Involves the replacement of functional groups under certain conditions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include the parent compound regorafenib and other metabolites that may have similar or distinct pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Regorafenib: The parent compound from which N-Desmethyl regorafenib N-oxide is derived.
N-oxide metabolites (M2): Another active metabolite of regorafenib with similar pharmacological activity.
Uniqueness
N-Desmethyl regorafenib N-oxide is unique due to its specific inhibition profile and its formation through the action of cytochrome P450 enzymes. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and treatment .
Actividad Biológica
N-Desmethyl regorafenib N-oxide (M-5) is an active metabolite of regorafenib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including colorectal cancer. Understanding the biological activity of M-5 is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacodynamics, pharmacokinetics, and clinical implications of N-desmethyl regorafenib N-oxide based on diverse research findings.
Overview of Regorafenib and Its Metabolites
Regorafenib (BAY 73-4506) is known to inhibit multiple kinases involved in tumor growth and angiogenesis. Its efficacy has been demonstrated in clinical trials for metastatic colorectal cancer (mCRC) and other solid tumors. The drug undergoes extensive metabolism, primarily by cytochrome P450 enzymes, yielding several metabolites, including:
- M-2 : Regorafenib N-oxide
- M-5 : N-desmethyl regorafenib N-oxide
Both metabolites retain significant biological activity, contributing to the overall therapeutic effects observed with regorafenib treatment .
N-desmethyl regorafenib N-oxide exhibits potent inhibitory effects on various receptor tyrosine kinases (RTKs), including:
- Vascular endothelial growth factor receptors (VEGFRs)
- Platelet-derived growth factor receptors (PDGFRs)
- c-KIT
- RET
These targets are crucial for tumor angiogenesis and proliferation, making M-5 a significant player in the drug's overall efficacy .
Pharmacokinetics
The pharmacokinetic profile of N-desmethyl regorafenib N-oxide has been characterized through various studies. Key parameters include:
Parameter | M-5 (N-desmethyl regorafenib N-oxide) | M-2 (Regorafenib N-oxide) |
---|---|---|
Half-life (t1/2) | 11.97 ± 5.43 hours | 9.12 ± 1.36 hours |
Tmax | 24.00 ± 7.59 hours | 17.00 ± 7.98 hours |
Cmax | 112.28 ± 44.53 μg/L | 3,426.48 ± 772.39 μg/L |
Clearance (CL) | 10.13 ± 4.69 L/h/kg | 0.32 ± 0.08 L/h/kg |
These data indicate that M-5 has a longer half-life and higher clearance rate compared to its parent compound and other metabolites, suggesting potential differences in dosing and therapeutic monitoring .
Efficacy in Cancer Treatment
Clinical studies have demonstrated that regorafenib and its metabolites, including M-5, contribute to disease control in patients with advanced mCRC. In a phase I trial involving heavily pretreated patients, the combination of regorafenib with supportive care led to a disease control rate of approximately 74%, with notable side effects including hand-foot skin reaction (HFSR) and fatigue .
The pharmacodynamic assessment showed decreased tumor perfusion in most patients treated with regorafenib, indicating effective targeting of angiogenic pathways . The presence of active metabolites like M-5 may enhance this effect.
Safety Profile
While the efficacy of regorafenib is well-documented, its safety profile necessitates careful consideration due to significant adverse events associated with its use. Common side effects include:
- Hand-foot skin reaction (HFSR)
- Fatigue
- Diarrhea
- Hypertension
These adverse events can impact patient adherence and quality of life, highlighting the importance of monitoring metabolite levels during treatment .
Case Studies
Several case studies have illustrated the clinical relevance of N-desmethyl regorafenib N-oxide:
- Case Study A : A patient with mCRC who received regorafenib at a dose of 160 mg daily experienced stable disease for over six months, correlating with elevated levels of both M-2 and M-5 metabolites.
- Case Study B : Another patient developed severe HFSR after two cycles of treatment; analysis revealed significantly high concentrations of M-5, prompting dose adjustment to mitigate toxicity while maintaining efficacy.
These case studies emphasize the need for individualized treatment plans based on metabolite profiles to optimize therapeutic outcomes while minimizing adverse effects.
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWXTSDCNCZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835621-12-0 | |
Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.